N1-((3-((4-甲氧基-3-甲基苯基)磺酰)-1,3-噁二氮-2-基)甲基)-N2-(吡啶-2-基甲基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学研究应用
结构和配位研究
对类似化合物进行的研究表明,重点放在结构和配位研究上。例如,Bermejo 等人(2000 年)检查了相关化合物的重排和配位,导致开发出镍配合物,其特征在于各种光谱方法和单 X 射线衍射研究 (Bermejo、Sousa、Fondo 和 Helliwell,2000 年)。Sousa 等人(2001 年)进一步探索了含有相关化合物的金属配合物的结构表征,提供了对材料科学和配位化学中潜在应用的见解 (Sousa 等人,2001 年)。
放射性药物开发
Hamill 等人(1996 年)报道了放射性标记的非肽血管紧张素 II 拮抗剂的开发,可能对 AT1 受体成像有用。这项工作表明了在医学成像和药理学中开发诊断工具或治疗方法的潜力 (Hamill 等人,1996 年)。
农业中的细胞分裂素活性
Karanov 等人(1992 年)研究了某些苯脲衍生物的细胞分裂素活性,超过了腺嘌呤衍生物。这项研究突出了在农业中的可能应用,特别是在促进植物生长或生产力方面 (Karanov 等人,1992 年)。
聚合物合成
Liu 等人(2013 年)合成了含有吡啶和砜部分的氟化聚酰胺,表明在材料科学中应用于创造具有潜在独特性质的新型聚合物 (Liu 等人,2013 年)。
合成和化学性质
Alizadeh 等人(2008 年)描述了一种合成功能化衍生物的有效途径,表明该化合物与有机化学和药物中的相关性 (Alizadeh、Zohreh 和 Zhu,2008 年)。
安全和危害
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity or flammability.
未来方向
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.
I hope this helps, and I encourage you to consult with a chemistry professional for more detailed information.
属性
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-15-12-17(7-8-18(15)30-2)32(28,29)25-10-5-11-31-19(25)14-24-21(27)20(26)23-13-16-6-3-4-9-22-16/h3-4,6-9,12,19H,5,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCFFFDZSGXMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。